Tributyltin hydroxide is an organotin compound with the molecular formula and a molar mass of 307.06 g/mol. It appears as a colorless to pale yellow liquid and is known for its toxicological properties, particularly as a biocide in various applications. The compound is classified under the European Inventory of Existing Commercial Chemical Substances with the EINECS number 213-939-8 and has a CAS number of 1067-97-6. Its melting point is approximately 15.5 °C, while its boiling point ranges from 186 to 190 °C at reduced pressure (5 Torr) .
Tributyltin hydroxide is notable for its role in the production of other organotin compounds and its use as a biocide in antifouling paints, although its use has been restricted due to environmental concerns .
Due to its well-documented endocrine disrupting and overall toxic effects on aquatic organisms, TBTO serves as a reference material for researchers studying these mechanisms. Studies investigating the impacts of endocrine disruptors on various species often use TBTO as a positive control to establish the presence and pathway of endocrine disruption. For instance, research on the neurotoxic effects of TBTO in rat cortical neurons helps elucidate potential mechanisms of neuronal death caused by environmental toxins [].
The development of sensitive and accurate analytical techniques for TBTO detection remains an important research area. Researchers are continuously refining methods to measure TBTO in environmental samples, such as water, sediment, and tissues of aquatic organisms. These advancements allow for better monitoring of TBTO contamination and its potential ecological risks [].
Additionally, tributyltin hydroxide can react with acids to form tributyltin salts, which are often used in various chemical syntheses. Its reactivity is attributed to the tin atom's ability to form stable bonds with various organic groups .
Tributyltin hydroxide exhibits significant biological activity, particularly as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways, affecting calcium metabolism and cyclic adenosine monophosphate production in cells . This disruption can lead to detrimental effects on growth and reproduction in aquatic organisms, particularly mollusks, which have shown altered reproductive systems upon exposure .
The toxicity of tributyltin compounds has resulted in widespread environmental concerns, leading to restrictions on their use in marine applications due to bioaccumulation and biomagnification effects in ecosystems .
Tributyltin hydroxide can be synthesized through various methods:
Tributyltin hydroxide is primarily used in:
Studies on tributyltin hydroxide interactions reveal its capacity to bind with various biological molecules, leading to significant physiological effects. For instance:
These interactions underscore the importance of understanding tributyltin hydroxide's biological implications when assessing its environmental risks.
Tributyltin hydroxide shares structural similarities with other organotin compounds, such as:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tributyltin oxide | Used as an antifouling agent; less soluble than hydroxide | |
Trimethyl tin hydroxide | Less toxic; used in organometallic chemistry | |
Triphenyl tin hydroxide | Higher lipophilicity; used in polymer stabilization |
Uniqueness of Tributyltin Hydroxide: